molecular formula C29H21F3N4O3 B12620932 C29H21F3N4O3

C29H21F3N4O3

Cat. No.: B12620932
M. Wt: 530.5 g/mol
InChI Key: AXXRNXZNHIKZKT-IMBSWCNGSA-N
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Description

. This compound is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzodioxol-5-yl)-N,N-dibenzyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the carboxamide group through a condensation reaction .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of appropriate catalysts and solvents. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-benzodioxol-5-yl)-N,N-dibenzyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-(1,3-benzodioxol-5-yl)-N,N-dibenzyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide: has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-yl)-N,N-dibenzyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(1,3-benzodioxol-5-yl)-N,N-dibenzyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of 5-(1,3-benzodioxol-5-yl)-N,N-dibenzyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C29H21F3N4O3

Molecular Weight

530.5 g/mol

IUPAC Name

(1S,3R,3aR,6aS)-1-(1H-indol-3-ylmethyl)-5-[3-(trifluoromethyl)phenyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

InChI

InChI=1S/C29H21F3N4O3/c30-29(31,32)16-6-5-7-17(13-16)36-25(37)23-22(12-15-14-33-20-10-3-1-8-18(15)20)35-28(24(23)26(36)38)19-9-2-4-11-21(19)34-27(28)39/h1-11,13-14,22-24,33,35H,12H2,(H,34,39)/t22-,23+,24-,28-/m0/s1

InChI Key

AXXRNXZNHIKZKT-IMBSWCNGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H]3[C@@H]4[C@@H](C(=O)N(C4=O)C5=CC=CC(=C5)C(F)(F)F)[C@@]6(N3)C7=CC=CC=C7NC6=O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3C4C(C(=O)N(C4=O)C5=CC=CC(=C5)C(F)(F)F)C6(N3)C7=CC=CC=C7NC6=O

Origin of Product

United States

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